

Microwave-Assisted Synthesis of Nickel Sulfide Nanostructures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

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This document provides detailed application notes and experimental protocols for the synthesis of nickel sulfide (NiS) nanostructures using microwave-assisted methods. This technique offers a rapid, efficient, and scalable route to produce various nickel sulfide phases (e.g., NiS, Ni₃S₂, Ni₉S₈) with controlled morphologies, which are promising for a range of applications including energy storage, catalysis, and biomedicine.[1][2][3][4][5]

Introduction

Nickel sulfide nanostructures are of significant interest due to their unique electronic, optical, and catalytic properties.[1][2] Traditional synthesis methods such as hydrothermal and solvothermal routes often require long reaction times.[1][3] Microwave-assisted synthesis presents a compelling alternative, offering advantages like rapid and uniform heating, which can lead to shorter reaction times and consistent product quality in terms of size, shape, and composition.[4] These nanomaterials are being explored for their potential in various fields, including as electrode materials in supercapacitors and batteries, as catalysts, and in biomedical applications like photothermal therapy and drug delivery.[4][5][6][7]

Applications



The unique properties of microwave-synthesized nickel sulfide nanostructures make them suitable for a variety of applications:

- Energy Storage: As electrode materials in supercapacitors and lithium-ion batteries, they exhibit high specific capacitance and good cycling stability.[8][9][10]
- Catalysis: They can act as efficient catalysts for various chemical reactions, including the reduction of nitroarenes.[11]
- Biomedical Applications: The strong near-infrared (NIR) absorbance of some nickel sulfide nanostructures makes them promising candidates for photothermal therapy in cancer treatment.[6] Their high surface area also suggests potential for use as drug delivery carriers.[6][7]
- Electrocatalysis: They have shown superior activity for the hydrogen evolution reaction (HER) in alkaline electrolytes.[3]

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of different nickel sulfide nanostructures.

Protocol 1: Synthesis of NiS Nanoparticles for Supercapacitor Applications

This protocol is adapted from a method for synthesizing NiS nanoparticles that demonstrate excellent electrochemical performance.[8][10]

Materials:

- Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
- Thioacetamide (TAA, C₂H₅NS)
- Ethylene glycol (EG)
- Ethanol



Deionized water

Equipment:

- Domestic microwave oven (e.g., 900 W)
- Beakers and magnetic stirrer
- Centrifuge

Procedure:

- Precursor Solution Preparation:
 - Dissolve a specific molar ratio of Nickel(II) acetate tetrahydrate and thioacetamide in ethylene glycol. For example, a 1:2 molar ratio can be used.
 - Stir the solution vigorously for 30 minutes to ensure homogeneity.
- Microwave Irradiation:
 - Place the beaker containing the precursor solution in the center of the microwave oven.
 - Irradiate the solution at a set power (e.g., 600 W) for a short duration (e.g., 2.5 to 15 minutes).
 [2] The reaction time can be optimized to control particle size.
 - Safety Note: Ensure the beaker is loosely covered to prevent pressure buildup and potential splashing. Conduct the experiment in a well-ventilated area.
- Product Collection and Washing:
 - After the reaction, allow the solution to cool to room temperature.
 - Collect the black precipitate by centrifugation.
 - Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
- Drying:



 Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to obtain the NiS nanoparticle powder.

Protocol 2: Synthesis of Flower-like NiSb/NiSe Nanostructures on Nickel Foam

This protocol describes the in-situ growth of nickel antimony selenide nanostructures on a nickel foam substrate, suitable for direct use as an electrode.[12][13]

Materials:

- Nickel foam (NF)
- Selenium powder (Se)
- Nickel(II) chloride powder (NiCl₂)
- Antimony(III) chloride powder (SbCl₃)
- Potassium hydroxide (KOH)
- Ethylenediamine (C₂H₈N₂)
- Ethylene glycol ((CH2OH)2)
- Deionized water
- Anhydrous ethanol

Equipment:

- Microwave oven (e.g., 800 W)
- Heat-resistant crucible (10 mL)
- Ultrasonic bath
- Stirrer



Procedure:

- Substrate Preparation:
 - Cut a piece of nickel foam to the desired dimensions.
 - Clean the nickel foam by sonicating it in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.
- Precursor Solution Preparation:
 - In a beaker, dissolve 15 mg of selenium powder, 13 mg of nickel chloride powder, and 3 mg of antimony chloride powder in a mixture of 2 mL of ethylenediamine and 1 mL of ethylene glycol by stirring.[13]
 - Add 300 μL of 6 M potassium hydroxide solution to the mixture.[13]
- Microwave Synthesis:
 - Immerse the cleaned nickel foam into the precursor solution and sonicate for 15 minutes to ensure the substrate is well-soaked.[13]
 - Transfer the immersed nickel foam to a 10 mL heat-resistant crucible.[13]
 - Place the crucible in a microwave oven and irradiate at a specific power and time, for example, 800 W for 150 seconds.[13]
- Washing and Drying:
 - After the microwave treatment, carefully remove the nickel foam and wash it thoroughly with deionized water and anhydrous ethanol.
 - Dry the sample in an oven at 80 °C for 12 hours.[13] The active material is now grown directly on the nickel foam.

Data Presentation



The properties of microwave-synthesized nickel sulfide nanostructures can be tailored by adjusting the synthesis parameters. Below is a summary of representative data from the literature.

Precurs ors	Microwa ve Power (W)	Time (s)	Resultin g Phase	Morphol ogy	Applicat ion	Specific Capacit ance (F/g)	Referen ce
Ni(OAc) ₂ + TAA in EG	600	150	NiS	Nanopart icles	-	-	[2]
NiCl ₂ + Se + SbCl₃ on Ni Foam	800	150	NiSb/NiS e	Flower- like nanostru ctures	Supercap acitor	525 mAh/g	[13]
Ni(OAc) ₂ + TAA in EG	-	-	NiS	Nanopart icles	Supercap acitor	845 at 1 A/g	[8][10]
Ni(OAc) ₂ + Co(OAc) ₂ + Se in C ₂ H ₈ N ₂ /(CH ₂ OH) ₂	900	120	Nio.5C0o. 5Se2	Nanosph eres	Supercap acitor	752.4 at 1 A/g	[14]

Characterization of Nickel Sulfide Nanostructures

To analyze the synthesized materials, the following characterization techniques are commonly employed:

• X-ray Diffraction (XRD): To determine the crystal phase and purity of the nickel sulfide nanostructures.[15][16]



- Scanning Electron Microscopy (SEM): To observe the surface morphology and size of the nanostructures.[16][17]
- Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures, revealing their internal structure and crystal lattice.
- Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To confirm the elemental composition of the synthesized material.[17]
- UV-Vis Spectroscopy: To study the optical properties, such as the band gap.[15][17]
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups and residual organic species.[16][17]
- Raman Spectroscopy: To investigate the vibrational modes and confirm the phase of the nickel sulfide.[15][17]

Visualized Workflows

General Workflow for Microwave-Assisted Synthesis of NiS Nanoparticles

Caption: General workflow for the microwave-assisted synthesis of NiS nanoparticles.

Workflow for In-Situ Growth of Nanostructures on Nickel Foam

Caption: In-situ microwave synthesis of nanostructures on a nickel foam substrate.

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Methodological & Application





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- To cite this document: BenchChem. [Microwave-Assisted Synthesis of Nickel Sulfide Nanostructures: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257373#microwave-assisted-synthesis-of-nickel-sulfide-nanostructures]

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